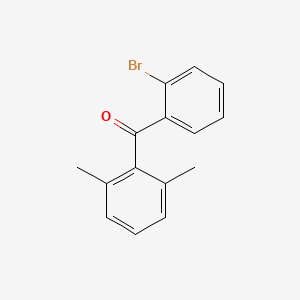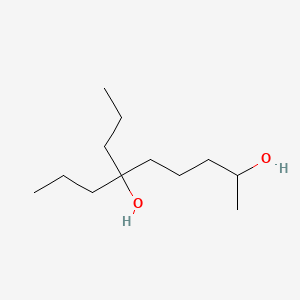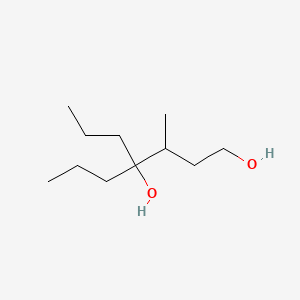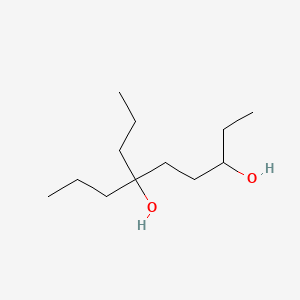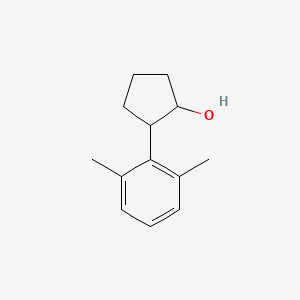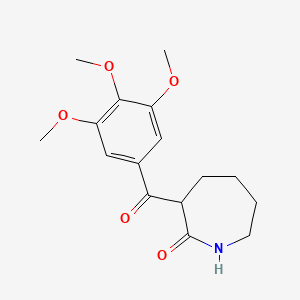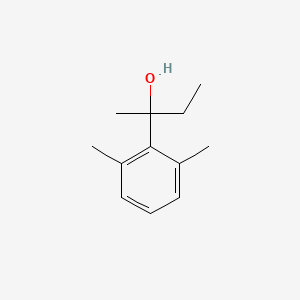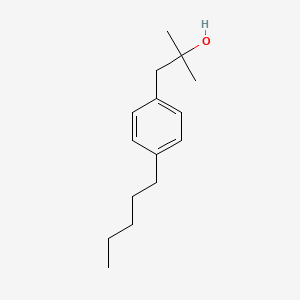
1-(4-Pentylphenyl)-2-methyl-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Pentylphenyl)-2-methyl-2-propanol, also known as 4-Pentylphenol, is an organic compound belonging to the class of phenols. It is a colorless liquid with a sweet, floral odor, and is often used in the production of fragrances, flavors, and pharmaceuticals. 4-Pentylphenol is an important intermediate in the synthesis of many compounds, such as esters, ethers, and amines. In addition, it has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
作用机制
The exact mechanism of action of 1-(4-Pentylphenyl)-2-methyl-2-propanolol is still not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, 1-(4-Pentylphenyl)-2-methyl-2-propanolol has been shown to inhibit the activity of several other enzymes, including tyrosinase and lipoxygenase.
Biochemical and Physiological Effects
1-(4-Pentylphenyl)-2-methyl-2-propanolol has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been found to possess anti-bacterial, anti-fungal, and anti-viral properties. Furthermore, 1-(4-Pentylphenyl)-2-methyl-2-propanolol has been found to possess anti-diabetic properties, and may be beneficial in the treatment of diabetes.
实验室实验的优点和局限性
The main advantage of using 1-(4-Pentylphenyl)-2-methyl-2-propanolol in laboratory experiments is its low cost and easy availability. Additionally, it is a relatively safe compound, and is not toxic at the concentrations typically used in laboratory experiments. However, there are some limitations to using 1-(4-Pentylphenyl)-2-methyl-2-propanolol in laboratory experiments. For example, the compound is sensitive to light and air, and must be stored in a cool, dark place. Additionally, the compound has a relatively low solubility in water, and must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide before use.
未来方向
There are a number of potential future directions for the study of 1-(4-Pentylphenyl)-2-methyl-2-propanolol. For example, further studies are needed to better understand the exact mechanism of action of the compound, and to identify additional potential applications for the compound. Additionally, further research is needed to determine the optimal dosage and administration of the compound for various medical conditions. Additionally, further studies are needed to investigate the safety and efficacy of the compound in humans. Finally, further research is needed to identify new synthetic routes for the production of 1-(4-Pentylphenyl)-2-methyl-2-propanolol.
合成方法
1-(4-Pentylphenyl)-2-methyl-2-propanolol is synthesized through a condensation reaction of pentanal and phenol, catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80°C, and the resulting product is a colorless liquid with a sweet, floral odor. The yield of the reaction is approximately 70%.
科学研究应用
1-(4-Pentylphenyl)-2-methyl-2-propanolol has been extensively studied in recent years due to its potential applications in the fields of medicine, biotechnology, and agriculture. In particular, it has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. For example, 1-(4-Pentylphenyl)-2-methyl-2-propanolol has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer cells. Additionally, it has been found to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
2-methyl-1-(4-pentylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-13-8-10-14(11-9-13)12-15(2,3)16/h8-11,16H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELLRKNSRRYFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



